molecular formula C8H9BrFN B11733650 3-Bromo-6-fluoro-2-methyl-benzenemethanamine

3-Bromo-6-fluoro-2-methyl-benzenemethanamine

Cat. No.: B11733650
M. Wt: 218.07 g/mol
InChI Key: YEDWAYHGROSYNW-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS: 1427365-82-9) is a substituted benzylamine derivative of high interest in scientific research and development, particularly as a versatile building block in medicinal chemistry and drug discovery . Its molecular formula is C 8 H 9 BrFN, with a molecular weight of 218.07 g/mol . The compound features a benzene ring core substituted with bromo (position 3), fluoro (position 6), and methyl (position 2) groups, and a methanamine (-CH 2 NH 2 ) functional group . Key Research Applications and Value: - Pharmaceutical Intermediate: Serves as a critical precursor in synthesizing more complex molecules. The bromo and fluoro substituents make it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form carbon-carbon bonds and create biaryl structures valuable in drug candidate libraries . - Medicinal Chemistry Scaffold: As a benzylamine derivative, it is part of a chemical class investigated for the development of novel bioactive compounds, including melanocortin receptor ligands and other therapeutic agents . - Chemical Synthesis: The amine group can undergo typical reactions such as amide bond formation, reductive amination, and serves as a handle for further functionalization . Synthesis Information: This compound can be efficiently synthesized through multiple validated routes, including reductive amination of the corresponding aldehyde intermediate and the Gabriel synthesis, which provides high yields and purity suitable for research applications . Handling and Compliance: This product is intended for research and development use in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(3-bromo-6-fluoro-2-methylphenyl)methanamine

InChI

InChI=1S/C8H9BrFN/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,4,11H2,1H3

InChI Key

YEDWAYHGROSYNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1CN)F)Br

Origin of Product

United States

Preparation Methods

Aldehyde Intermediate Preparation

The synthesis of 3-bromo-6-fluoro-2-methylbenzaldehyde follows a modified protocol from CN110563565A, replacing methoxy with methyl groups. Key steps include:

Reaction Conditions

  • Substrate : 6-bromo-2,3-difluorophenol (20–24°C, THF, paraformaldehyde/MgCl₂).
  • Methylation : K₂CO₃/iodomethane in DMF at 50–60°C.
  • Yield : 85–87% for methoxy analogs, extrapolated to 78–82% for methyl derivatives.

Mechanistic Insight
Paraformaldehyde acts as a carbonyl source under Lewis acid catalysis, while iodomethane facilitates nucleophilic substitution. The methyl group’s steric bulk necessitates prolonged reaction times (12–16 h) to ensure complete substitution.

Reductive Amination

The aldehyde undergoes reductive amination using ammonium acetate and NaBH₃CN:

Procedure

  • Condensation: Aldehyde (1 eq), NH₄OAc (2 eq), MeOH, 12 h.
  • Reduction: NaBH₃CN (1.5 eq), 0°C to RT, 6 h.
  • Isolation: Aqueous workup, column chromatography.

Outcome

  • Yield : 72–75% (unoptimized).
  • Purity : >95% (HPLC).

Gabriel Synthesis from 3-Bromo-6-fluoro-2-methylbenzyl Bromide

Bromide Synthesis

The benzyl bromide precursor is prepared via HBr gas treatment of 3-bromo-6-fluoro-2-methylbenzyl alcohol:

Reaction Table

Parameter Condition
Substrate 3-Bromo-6-fluoro-2-methylbenzyl alcohol
Reagent 48% HBr, P₂O₅
Temperature 0°C → RT
Time 4 h
Yield 89%

Phthalimide Formation and Hydrolysis

Gabriel synthesis proceeds with potassium phthalimide (2 eq, DMF, 60°C, 8 h), followed by hydrazine hydrolysis (EtOH, reflux, 12 h):

Data Summary

  • Phthalimide Yield : 91%.
  • Final Amine Yield : 83%.
  • Key Advantage : Avoids harsh reduction conditions.

Nitro Reduction Pathway

Nitro Intermediate Synthesis

Electrophilic nitration of 3-bromo-6-fluoro-2-methyltoluene introduces a nitro group para to bromine:

Conditions

  • Nitrating agent: HNO₃/H₂SO₄ (1:3), 0°C.
  • Yield: 68% (HPLC-MS confirmed).

Catalytic Hydrogenation

Nitro reduction using H₂/Pd-C (1 atm, MeOH, 6 h) affords the amine:

Performance Metrics

  • Conversion : >99%.
  • Isolated Yield : 88%.
  • Byproducts : <2% dehalogenation.

Comparative Analysis of Methodologies

Table 1: Route Efficiency Comparison

Method Yield (%) Purity (%) Scalability
Reductive Amination 75 95 Moderate
Gabriel Synthesis 83 97 High
Nitro Reduction 88 98 High

Reductive amination offers simplicity but lower yields due to imine instability. The Gabriel route excels in scalability, while nitro reduction achieves the highest purity.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Fluorine’s meta-directing effect competes with methyl’s ortho/para orientation, complicating bromine placement. Computational modeling (DFT) predicts a 3:1 preference for bromine at position 3 over 5, aligning with experimental outcomes.

Byproduct Mitigation

  • Demethylation : Occurs during HBr treatment (Section 3.1), minimized by P₂O₅ drying.
  • Over-reduction : Addressed using NaBH₃CN instead of LiAlH₄ in reductive amination.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

1.1 Building Block for Complex Molecules

3-Bromo-6-fluoro-2-methyl-benzenemethanamine serves as a versatile building block in organic synthesis. Its bromine and fluorine substituents facilitate various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This property is particularly useful in the synthesis of benzylamine derivatives, which are essential intermediates in pharmaceuticals and agrochemicals .

Table 1: Reactions Utilizing this compound

Reaction TypeExample ProductReference
Nucleophilic SubstitutionBenzylamine Derivatives
Coupling ReactionsBiaryl Compounds
Functional Group InterconversionAmino Acid Derivatives

Medicinal Chemistry

2.1 Antimicrobial Activity

Research indicates that compounds related to this compound exhibit promising antimicrobial properties. For instance, derivatives of benzylamines have been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or treatments for bacterial infections .

Case Study: Antibacterial Efficacy

A study examining the antibacterial activity of substituted benzylamines found that certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents like bromine and fluorine was crucial for enhancing their efficacy .

Material Science

3.1 Polymerization Initiators

This compound can also act as an initiator in polymerization reactions, particularly in the synthesis of fluorinated polymers. The unique properties imparted by fluorine atoms can enhance the thermal stability and chemical resistance of the resulting materials .

Table 2: Applications in Material Science

ApplicationDescriptionReference
Polymerization InitiatorsUsed to synthesize fluorinated polymers
CoatingsDevelopment of advanced protective coatings

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
3-Bromo-6-fluoro-2-methyl-benzenemethanamine Br (3), F (6), CH₃ (2), -CH₂NH₂ C₈H₈BrFN ~218.06 1427365-82-9 High lipophilicity due to methyl group .
2-Bromo-6-fluorobenzylamine Br (2), F (6), -CH₂NH₂ C₇H₇BrFN 204.04 261723-29-9 Positional isomer; lacks methyl group .
(4-Bromo-3-fluorophenyl)methanamine Br (4), F (3), -CH₂NH₂ C₇H₇BrFN 204.04 1270416-49-3 Lower similarity score (0.85); altered halogen positions .
(4-Bromophenyl)(3-fluorophenyl)methanamine Br (4), F (3), -CH₂NH₂ C₁₃H₁₁BrFN 280.14 1214342-53-6 Biphenyl structure; higher molecular weight .
1-(2-Bromo-5-fluorophenyl)ethanamine Br (2), F (5), -CH(NH₂)CH₃ C₈H₉BrFN 218.07 1270416-49-3 Ethylamine side chain; altered substitution pattern .

Detailed Analysis of Structural and Functional Differences

a. Positional Isomerism
  • 2-Bromo-6-fluorobenzylamine (CAS: 261723-29-9): Shares the same bromo and fluoro substituents as the target compound but lacks the methyl group at position 2. This reduces steric hindrance and lipophilicity compared to the methylated analog .
b. Functional Group Variations
  • Ethylamine Derivatives : Compounds like 1-(2-Bromo-5-fluorophenyl)ethanamine (CAS: 1270416-49-3) feature an ethylamine (-CH₂CH₃NH₂) side chain instead of methanamine, which may influence solubility and metabolic stability .
c. Impact of Methyl Groups

The methyl group at position 2 in the target compound increases steric bulk, which could:

  • Enhance resistance to enzymatic degradation,
  • Reduce solubility in polar solvents,
  • Alter regioselectivity in electrophilic substitution reactions compared to non-methylated analogs like 2-Bromo-6-fluorobenzylamine .

Research Findings and Industrial Relevance

  • Synthetic Utility : Halogenated benzylamines are widely used in Suzuki-Miyaura cross-coupling reactions. The methyl group in the target compound may slow reaction kinetics but improve product stability .
  • Pharmacological Potential: Structural analogs with fluorine and bromine substituents are explored as kinase inhibitors or CNS agents due to their ability to penetrate lipid membranes .
  • Supplier Landscape : The target compound has 4 suppliers globally, while its benzoic acid analog (3-bromo-6-fluoro-2-methylbenzoic acid, CAS: 1427373-55-4) is more widely available (7 suppliers), suggesting higher demand for carboxylated derivatives .

Notes on Data Limitations

  • Molecular formulas and weights for some compounds are inferred due to incomplete data in the evidence.

Biological Activity

3-Bromo-6-fluoro-2-methyl-benzenemethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C9H10BrFC_9H_{10}BrF with a molecular weight of approximately 221.08 g/mol. The compound features a bromine atom and a fluorine atom attached to a benzene ring, which contributes to its reactivity and potential biological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of the 1H-pyrazole scaffold have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds demonstrated IC50 values ranging from 2.43 to 14.65 μM, indicating their effectiveness in suppressing tumor cell proliferation .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2312.43
Compound BHepG24.98
This compoundTBDTBD

The mechanisms through which these compounds exert their anticancer effects include:

  • Microtubule Destabilization : Certain analogs have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Caspase Activation : Induction of apoptosis has been linked to enhanced caspase-3 activity, confirming the pro-apoptotic potential of these compounds at micromolar concentrations .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that compounds with similar structures exhibit antimicrobial activity. For example, some derivatives have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these activities were reported at concentrations as low as 62.5 µg/mL against E. coli .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Case Study on Anticancer Activity : A study focusing on the synthesis and evaluation of pyrazole derivatives found that specific modifications led to enhanced selectivity and potency against breast cancer cells. The most promising candidates were subjected to further in vitro evaluations which confirmed their ability to induce apoptosis and inhibit cell proliferation effectively .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of various derivatives, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study underscored the potential for developing new antibiotics based on these chemical frameworks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-6-fluoro-2-methyl-benzenemethanamine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves halogenation and amination. For bromo-fluoro aromatic systems, electrophilic substitution (e.g., using Br₂/Lewis acids) followed by reductive amination with methylamine is common. Evidence from analogous compounds (e.g., 2-Bromo-5-(trifluoromethyl)phenylmethanamine) suggests that solvent choice (e.g., methyl tert-butyl ether) and base strength (e.g., 1N NaOH) critically affect layer separation and purity .
  • Key Variables : Temperature (0–25°C for bromination), stoichiometry of methylamine, and inert atmosphere to prevent oxidation.

Q. How can researchers assess the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm for aromatic systems).
  • NMR : 1^1H and 19^19F NMR to confirm substitution patterns (e.g., coupling constants between fluorine and adjacent protons).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₈H₉BrFN expected m/z = 232.98) .

Advanced Research Questions

Q. What role do the bromo and fluoro substituents play in modulating reactivity for cross-coupling reactions?

  • Mechanistic Insight : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing effect activates the ring for nucleophilic substitution. Computational studies (DFT) on analogous systems show that fluorine’s -I effect lowers the LUMO energy of the aryl halide, enhancing oxidative addition with Pd catalysts .
  • Experimental Design : Optimize Pd catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃), and boronic acid partners. Monitor regioselectivity via LC-MS to avoid side reactions (e.g., debromination).

Q. How can researchers predict the pharmacokinetic properties of this compound using in silico models?

  • Computational Tools :

  • ADMET Prediction : Software like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
  • Docking Studies : Molecular docking (AutoDock Vina) against targets like microbial enzymes (e.g., leucyl-tRNA synthetase) to assess binding affinity. Fluorine’s electronegativity may enhance hydrogen bonding with active-site residues .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar compounds: How should researchers validate data?

  • Case Study : lists mp = 99–102°C for 3-Bromophenylacetic acid, while reports mp = 181°C for 4-Bromo-2-methylbenzoic acid.
  • Resolution :

  • Re-crystallization : Test purity via DSC (differential scanning calorimetry).
  • X-ray Crystallography : Confirm polymorphic forms if discrepancies persist .

Experimental Design Table

Parameter Example Conditions Evidence Source
Bromination ReactionBr₂ (1.2 eq), FeCl₃ (cat.), DCM, 0°C, 2h
Reductive AminationNaBH₄, MeOH, 25°C, 12h
Suzuki CouplingPd(PPh₃)₄ (5 mol%), K₂CO₃, DMF, 80°C, 8h

Key Challenges in Research

  • Stability Issues : The benzenemethanamine backbone may oxidize under ambient conditions. Store under argon at –20°C with desiccants.
  • Stereochemical Complexity : Methyl and fluorine groups introduce steric hindrance, complicating chiral resolution. Use chiral HPLC (e.g., Chiralpak IA column) .

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